Eldecalcitol Reduces Vertebral Fracture Risk by 26% Compared to Alfacalcidol at 3 Years
Eldecalcitol (0.75 μg/day) demonstrated superior efficacy in preventing new vertebral fractures compared to alfacalcidol (1.0 μg/day) in a 3-year randomized, double-blind, active comparator trial. The incidence of vertebral fractures was 13.4% in the eldecalcitol group versus 17.5% in the alfacalcidol group (hazard ratio 0.74; 90% CI 0.56-0.97) [1]. This translates to a relative risk reduction of approximately 26%. The benefit was observed in osteoporotic patients with vitamin D sufficiency (baseline 25(OH)D ≥ 20 ng/mL) who also received 400 IU/day vitamin D3 supplementation if baseline levels were low [1].
| Evidence Dimension | Incident Vertebral Fracture Rate at 36 Months |
|---|---|
| Target Compound Data | 13.4% (95% CI not provided; HR 0.74) |
| Comparator Or Baseline | Alfacalcidol 1.0 μg/day: 17.5% |
| Quantified Difference | Absolute risk reduction 4.1%; Hazard Ratio 0.74 (90% CI 0.56-0.97) |
| Conditions | 3-year randomized, double-blind, active comparator trial; 1054 osteoporotic patients aged 46-92; daily oral 0.75 μg eldecalcitol vs 1.0 μg alfacalcidol; patients with low 25(OH)D supplemented with 400 IU/day vitamin D3 |
Why This Matters
A 26% relative reduction in vertebral fracture risk at a lower daily dose (0.75 μg vs 1.0 μg) provides a compelling clinical and economic rationale for selecting eldecalcitol over alfacalcidol in at-risk osteoporotic populations.
- [1] Matsumoto T, et al. A new active vitamin D3 analog, eldecalcitol, prevents the risk of osteoporotic fractures--a randomized, active comparator, double-blind study. Bone. 2011;49(4):605-612. doi:10.1016/j.bone.2011.07.011 View Source
